molecular formula C18H29N3O B11802108 2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one

2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one

货号: B11802108
分子量: 303.4 g/mol
InChI 键: MMWQYVUUWKXYLN-BHWOMJMDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one (CAS: 54164-07-7) is a chiral pyrrolidine-based molecule with a substituted butanone backbone. Its structure features:

  • A (2S)-configured amino group at position 2 of the butanone.
  • A pyrrolidine ring substituted with a benzyl(methyl)amino-methyl group at position 2.
  • A 3-methylbutan-1-one moiety contributing to its hydrophobic interactions.

属性

分子式

C18H29N3O

分子量

303.4 g/mol

IUPAC 名称

2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)21-11-7-10-16(21)13-20(3)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,19H2,1-3H3/t16-,17?/m0/s1

InChI 键

MMWQYVUUWKXYLN-BHWOMJMDSA-N

手性 SMILES

CC(C)C(C(=O)N1CCC[C@H]1CN(C)CC2=CC=CC=C2)N

规范 SMILES

CC(C)C(C(=O)N1CCCC1CN(C)CC2=CC=CC=C2)N

产品来源

United States

准备方法

Reaction Design and Steps

The Mannich reaction enables simultaneous introduction of amine and carbonyl groups. For this compound, the protocol involves:

  • Formation of the pyrrolidine-imine intermediate : L-proline derivatives are condensed with formaldehyde and benzyl-methyl-amine under acidic conditions (pH 4–5) to generate the Mannich base.

  • Ketone installation : The intermediate undergoes nucleophilic acyl substitution with 3-methylbutanoyl chloride in tetrahydrofuran (THF) at −20°C, yielding the amino-ketone precursor.

  • Deprotection : Acidic hydrolysis (HCl, 6 M) removes Boc-protecting groups, followed by neutralization with NaHCO₃ to isolate the final product.

Optimization Insights

  • Temperature control : Maintaining −20°C during ketone installation prevents racemization, preserving the (2S) configuration.

  • Catalyst selection : Use of ZnCl₂ (5 mol%) improves imine formation efficiency, boosting yields from 62% to 78%.

  • Purity : Recrystallization in ethyl acetate/hexane (1:3) achieves >99% enantiomeric excess (e.e.).

Reductive Amination Approach

Synthetic Pathway

This method prioritizes stereochemical fidelity:

  • Pyrrolidine functionalization : (2S)-pyrrolidine-2-carbaldehyde is reacted with benzyl-methyl-amine in methanol, forming a Schiff base.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) in acetic acid reduces the imine to the secondary amine at 25°C.

  • Acylation : The amine intermediate is treated with 3-methylbutanoyl chloride in dichloromethane (DCM) with triethylamine (TEA), yielding the target compound.

Critical Parameters

  • Stoichiometry : A 1.2:1 molar ratio of aldehyde to amine minimizes dimerization byproducts.

  • Solvent effects : Methanol enhances Schiff base stability, while DCM ensures efficient acylation.

  • Yield : Typical isolated yields range from 65–72%, with HPLC purity ≥98%.

Solid-Phase Synthesis for High-Throughput Production

Modular Strategy

Designed for scalability, this method employs resin-bound intermediates:

  • Resin loading : Wang resin is functionalized with Fmoc-(2S)-pyrrolidine via ester linkage.

  • Amine coupling : Benzyl-methyl-amine is introduced using HATU/DIEA activation in dimethylformamide (DMF).

  • Ketone incorporation : On-resin acylation with 3-methylbutanoic acid and subsequent cleavage (TFA/H₂O 95:5) releases the product.

Advantages and Limitations

  • Purity : Solid-phase purification reduces chromatography needs, achieving 95–97% purity.

  • Throughput : Parallel synthesis allows 50–100 mg scale per batch.

  • Cost : High reagent consumption limits economic viability for large-scale production.

Comparative Analysis of Methods

ParameterMannich ReactionReductive AminationSolid-Phase Synthesis
Yield 78%72%68%
Purity (HPLC) >99%98%96%
Stereoselectivity 99% e.e.97% e.e.94% e.e.
Reaction Time 18 h24 h48 h
Scalability ModerateHighLow

Key Challenges and Mitigation Strategies

  • Racemization : Observed during acylation steps; mitigated by low-temperature conditions (−20°C) and short reaction times.

  • Byproduct formation : Dimerization during reductive amination is reduced via stoichiometric control and slow reagent addition.

  • Purification difficulties : Reverse-phase HPLC with C18 columns effectively separates diastereomers.

化学反应分析

This compound can undergo various chemical reactions, including:

科学研究应用

Antimalarial Properties

Recent studies have highlighted the antimalarial potential of this compound, particularly against Plasmodium falciparum. Key findings include:

  • Efficacy : The compound exhibits an effective concentration (EC50) of approximately 0.26 μM, indicating strong activity against malaria parasites.
  • Mechanism of Action : It targets mitochondrial proteins essential for the energy metabolism of the parasite, disrupting its growth and survival .

Other Pharmacological Applications

Beyond antimalarial activity, there are indications that this compound may possess other pharmacological properties:

  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.
  • Antidepressant Activity : Its structural similarities to known antidepressants warrant investigation into its mood-enhancing properties.

Industrial Applications

The compound's unique structure also positions it as a valuable intermediate in the synthesis of more complex organic molecules. Its applications in industrial chemistry include:

  • Building Block for Drug Development : Its functional groups can be modified to create new therapeutic agents.
  • Material Science : Potential use in developing new materials or coatings due to its chemical stability and reactivity.

Study on Antimalarial Efficacy

A recent study published in RSC Advances explored the antimalarial efficacy of various derivatives of this compound. The results indicated that modifications at the benzyl position significantly affected potency against Plasmodium falciparum. The research utilized both in vitro assays and molecular docking studies to elucidate the interaction mechanisms .

Neuroprotective Research

Another study investigated the neuroprotective effects of this compound using cellular models of oxidative stress. Results indicated that it could reduce neuronal cell death induced by oxidative agents, suggesting potential for development as a neuroprotective agent .

作用机制

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the benzyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target .

相似化合物的比较

Key Physicochemical Properties :

Property Value Source
Molecular Formula C₁₈H₂₈N₃O
Molecular Weight 302.44 g/mol
IUPAC Name (2S)-2-Amino-3-methyl-1-(2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl)butan-1-one

This compound is synthesized via coupling reactions involving (2S)-2-(substituted-benzylamino)-3-methylbutanoic acid, EDC·HCl, HOBT, and pyrrolidone under ambient conditions . Its structural complexity enables interactions with biological targets, particularly in neurological pathways, as evidenced by anticonvulsant activity studies .

Comparison with Structural Analogs

The compound belongs to a class of pyrrolidine/piperidine-substituted butanones with variations in substituents on the amino-pyrrolidine ring. Below is a detailed comparison with key analogs:

Substitutions on the Benzylamino Group

Compound Name (CAS) Substituent on Benzylamino Molecular Formula Molecular Weight (g/mol) Key Pharmacological Data Source
Target Compound (54164-07-7) Benzyl(methyl)amino C₁₈H₂₈N₃O 302.44 IC₅₀ (MES model): 30 mg/kg
(S)-2-Amino-1-[(S)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl]-3-methylbutan-1-one (1254927-47-3) Benzyl(isopropyl)amino C₁₉H₃₁N₃O 317.47 Not reported
(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)pyrrolidin-1-yl]-3-methylbutan-1-one (1354029-15-4) Benzyl(cyclopropyl)amino C₁₉H₂₉N₃O 315.46 Neurotoxicity: Moderate

Key Observations :

  • The methyl group in the target compound balances hydrophobicity and steric effects, contributing to its anticonvulsant efficacy .

Variations in Pyrrolidine/Piperidine Ring Substitution

Compound Name (CAS) Ring Type Substituent Position Molecular Formula Molecular Weight (g/mol) Source
Target Compound (54164-07-7) Pyrrolidine 2-position C₁₈H₂₈N₃O 302.44
(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methylbutan-1-one (1354026-54-2) Piperidine 2-position C₁₈H₂₉N₃O 303.44
(S)-2-Amino-1-[3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methylbutan-1-one (1354027-19-2) Pyrrolidine 3-position C₁₇H₂₇N₃O 289.42

Key Observations :

  • Substitution at the 3-position of pyrrolidine (CAS: 1354027-19-2) reduces steric bulk but may compromise binding stability .

Research Findings and Pharmacological Data

Anticonvulsant Activity

The target compound demonstrated dose-dependent efficacy in the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models:

Dose (mg/kg) MES Seizure Inhibition (%) scPTZ Seizure Inhibition (%) Neurotoxicity (Rotarod Test) Source
30 65 50 None
100 85 75 Mild
300 95 90 Significant

Comparison with Analogs :

  • Electron-donating groups (EDGs) on the benzylamino moiety enhance anticonvulsant activity by improving electron density at the carbonyl group .
  • Cyclopropyl-substituted analogs (CAS: 1354029-15-4) showed reduced efficacy (IC₅₀: 100 mg/kg) due to steric clashes with target receptors .

Structural-Activity Relationships (SAR)

  • Critical Substituents: The (2S)-configuration of the amino group is essential for binding to GABA receptors . Methyl groups on the butanone and pyrrolidine enhance lipid solubility, improving blood-brain barrier penetration .
  • Toxicity Profile :
    • Piperidine derivatives (e.g., CAS: 1354026-54-2) exhibit higher neurotoxicity due to prolonged receptor occupancy .

生物活性

The compound 2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one is a synthetic organic molecule with potential applications in pharmacology. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H27N3OC_{17}H_{27}N_3O, and it features a complex structure that includes a pyrrolidine ring and an amino group, which are critical for its biological interactions.

Research indicates that compounds of this class may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin. The presence of the benzyl(methyl)amino group suggests potential affinity for monoamine transporters, which could influence mood and cognitive functions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Neuropharmacological Effects :
    • Dopaminergic Activity : Preliminary studies suggest that the compound may enhance dopaminergic signaling, which could have implications for treating disorders such as depression or ADHD.
    • Serotonergic Modulation : The compound may also affect serotonin levels, potentially offering benefits in mood regulation.
  • Antifibrotic Properties :
    • According to patent literature, compounds similar to this have been investigated for their ability to treat fibrotic diseases. They may inhibit pathways leading to excessive fibrosis, thus presenting a therapeutic avenue for conditions like liver cirrhosis or pulmonary fibrosis .
  • Cytotoxicity and Cancer Research :
    • Some studies have indicated that related compounds exhibit cytotoxic effects against various cancer cell lines. This raises the possibility that the compound could be explored further for its anticancer properties.

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Case Study 1 : A study on a related pyrrolidine derivative demonstrated significant improvement in cognitive function in animal models of Alzheimer's disease, suggesting that the structural features present in this compound might confer similar benefits.
  • Case Study 2 : Research involving a benzyl-substituted amine showed promising results in reducing tumor growth in xenograft models, indicating potential applications in oncological therapies.

Data Tables

Biological ActivityMechanismPotential Applications
Dopaminergic ActivityEnhances dopamine signalingADHD, Depression
Serotonergic ModulationAffects serotonin levelsMood Disorders
Antifibrotic EffectsInhibits fibrosis pathwaysLiver Cirrhosis, Pulmonary Fibrosis
CytotoxicityInduces apoptosis in cancer cellsCancer Treatment

常见问题

Q. What synthetic methodologies are recommended for preparing 2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one?

Methodological Answer: The compound is synthesized via a multi-step coupling reaction. Key steps include:

  • Reagents : Use EDC·HCl (1.5 equiv) and HOBT (1.5 equiv) in DMF as coupling agents, with triethylamine (1.0 equiv) to maintain basic conditions .
  • Procedure : React (2S)-2-(substituted-benzylamino)-3-methylbutanoic acid with 2-pyrrolidone under ambient temperature for 12–15 hours.
  • Purification : Isolate the product via crystallization using ethanol or ethyl acetate .

Q. Table 1: Synthesis Reagents and Conditions

ComponentRoleQuantityNotes
EDC·HClCoupling agent1.5 equivActivates carboxyl groups
HOBTCoupling enhancer1.5 equivReduces racemization
TriethylamineBase1.0 equivNeutralizes HCl byproduct
DMFSolvent20 mLPolar aprotic medium

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze δ 4.20–4.35 ppm for N–H protons and δ 174.1–175.3 ppm for pyrrolidinone carbonyl carbons. Use CDCl₃/DMSO-d₆ as solvents and TMS as an internal standard .
  • IR Spectroscopy : Identify N–H (3437–3378 cm⁻¹), C=O (1717–1715 cm⁻¹), and C–N (1260–1240 cm⁻¹) stretches .
  • Elemental Analysis : Confirm purity by ensuring C, H, and N values deviate ≤ ±0.4% from theoretical calculations .

Q. What safety protocols must be followed during handling?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood .
  • First Aid :
    • Inhalation : Move to fresh air; seek medical attention if symptoms persist .
    • Skin Contact : Rinse with water for 15 minutes; remove contaminated clothing .
  • Storage : Keep in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Repeat Experiments : Confirm reproducibility under identical conditions .
  • Solvent Effects : Test in alternative deuterated solvents (e.g., D₂O or acetone-d₆) to assess peak shifts .
  • Computational Modeling : Compare experimental NMR/IR data with DFT-calculated spectra to validate assignments .

Q. Table 2: Common Spectral Discrepancies and Solutions

IssueProbable CauseResolution Strategy
Broad N–H peaksHydrogen bondingUse DMSO-d₆ for better resolution
Missing carbonyl signalsSolvent interferenceSwitch to CDCl₃

Q. What experimental designs are optimal for evaluating neurotoxicity and anticonvulsant activity?

Methodological Answer:

  • In Vivo Models :
    • scPTZ Test : Administer 30–300 mg/kg (i.p.) to assess seizure threshold .
    • MES Test : Apply 50 mA electrical stimuli to evaluate seizure suppression .
  • Neurotoxicity Assays :
    • Rotarod Test : Measure motor coordination deficits at 0.5- and 4-hour post-administration .
    • Dose Optimization : Use a log-scale range (10–300 mg/kg) to establish ED₅₀ and TD₅₀ values .

Q. How can synthesis yields be optimized for scale-up studies?

Methodological Answer:

  • Reagent Ratios : Increase EDC·HCl/HOBT to 2.0 equiv to drive reaction completion .
  • Temperature Control : Test reactions at 0–5°C to minimize side products.
  • Purification : Replace crystallization with flash chromatography (silica gel, hexane/EtOAc gradient) for higher recovery .

Q. What strategies validate compound stability under long-term storage?

Methodological Answer:

  • Accelerated Degradation Studies :
    • Expose samples to 40°C/75% RH for 4 weeks; monitor via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
  • Mass Spectrometry : Detect degradation products (e.g., hydrolyzed fragments) using ESI-MS .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。